molecular formula C11H14O2 B14329189 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one CAS No. 104728-36-1

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one

Cat. No.: B14329189
CAS No.: 104728-36-1
M. Wt: 178.23 g/mol
InChI Key: ZMPIDMPPDNJJFP-UHFFFAOYSA-N
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Description

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is an organic compound with the molecular formula C10H12O2 It is a spiro compound, meaning it contains two or more rings that share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with a suitable furan derivative in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopentane-1,1’-indene]: Another spiro compound with a different ring structure.

    Spiro[cyclohexane-1,1’-furan]: Similar in structure but with a six-membered ring.

    Spiro[cyclopentane-1,1’-pyran]: Contains a pyran ring instead of a furan ring.

Uniqueness

3a,4-Dihydrospiro[cyclopenta[c]furan-1,1’-cyclopentan]-5(3H)-one is unique due to its specific ring structure and the presence of both furan and cyclopentane rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

104728-36-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

spiro[6,6a-dihydro-1H-cyclopenta[c]furan-3,1'-cyclopentane]-5-one

InChI

InChI=1S/C11H14O2/c12-9-5-8-7-13-11(10(8)6-9)3-1-2-4-11/h6,8H,1-5,7H2

InChI Key

ZMPIDMPPDNJJFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C3=CC(=O)CC3CO2

Origin of Product

United States

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